molecular formula C20H8N12O2 B560345 KP372-1 CAS No. 1374996-60-7

KP372-1

カタログ番号: B560345
CAS番号: 1374996-60-7
分子量: 448.4 g/mol
InChIキー: CWFOAASSUQIXOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Emerging Research Trajectories for KP372-1 Research on this compound has explored its effects on various cancer cell types, including thyroid tumor cells, acute myelogenous leukemia (AML) cells, glioblastoma, head and neck squamous cell carcinoma (HNSCC), and pancreatic cancer cells.apexbt.comechelon-inc.combocsci.comstemcell.commedchemexpress.comStudies have shown that this compound can induce apoptosis and inhibit cell proliferation in these contexts.apexbt.comechelon-inc.combocsci.comstemcell.commedchemexpress.comBeyond its role as an Akt inhibitor, this compound has also been identified as an NQO1 redox cycling agent that generates reactive oxygen species (ROS), leading to DNA damage and selectively inducing cancer cell apoptosis.researchgate.netbocsci.commedchemexpress.comEmerging research suggests that combining this compound with other agents, such as PARP inhibitors, may enhance cytotoxicity in certain cancer cells, particularly those overexpressing NQO1.researchgate.netbocsci.comresearchgate.netThis indicates potential for combinatorial therapeutic strategies.researchgate.netbocsci.comresearchgate.net

Detailed Research Findings: In vitro studies have demonstrated that this compound can inhibit the kinase activity of Akt, PDK1, and FLT3 concentration-dependently. apexbt.comechelon-inc.com Western blot analyses have shown that this compound decreases the phosphorylation of Akt on both Ser(473) and Thr(308). apexbt.com Treatment of AML cell lines with this compound led to rapid generation of reactive oxygen species and stimulation of oxygen consumption, inducing pronounced apoptosis in AML cell lines and primary samples irrespective of their FLT3 status, while sparing normal CD34(+) cells. apexbt.com In thyroid tumor cells, this compound blocked signaling downstream of Akt, inhibiting cell proliferation and increasing apoptosis. apexbt.combocsci.com this compound has also been shown to suppress cell proliferation and induce apoptosis in glioblastoma. echelon-inc.combocsci.com In HNSCC cell lines, this compound blocked Akt activation, inhibited proliferation, and induced apoptosis and anoikis. stemcell.comnih.gov It also decreased the phosphorylation of the S6 ribosomal protein, a downstream target of Akt. stemcell.comnih.gov Studies in pancreatic cancer cells indicate that this compound is significantly more potent than β-lapachone, another NQO1 substrate, and that its cytotoxicity is linked to NQO1-dependent redox cycling, leading to DNA damage and activation of PARP1 and caspase-3. researchgate.netbocsci.com

Data Table: In vitro effects of this compound on kinase activity and cell lines.

Target Kinase/Cell LineEffect ObservedRelevant FindingSource
Akt, PDK1, FLT3Inhibition of kinase activityConcentration-dependent inhibition observed. apexbt.comechelon-inc.com
Akt (Ser473, Thr308)Decreased phosphorylationShown via Western blot analysis. apexbt.comnih.gov
AML cell linesInduction of apoptosis, inhibition of colony formationRapid ROS generation, stimulated oxygen consumption, pronounced apoptosis irrespective of FLT3 status, IC50 < 200 nM for colony formation. apexbt.comechelon-inc.com
Thyroid tumor cellsBlockade of downstream Akt signaling, inhibition of proliferation, apoptosisObserved in in vitro studies. apexbt.combocsci.com
GlioblastomaSuppression of cell proliferation, induction of apoptosisReported in research findings. echelon-inc.combocsci.com
HNSCC cell linesBlockade of Akt activation, inhibition of proliferation, apoptosis, anoikisAssociated with decreased S6 ribosomal protein phosphorylation. stemcell.comnih.gov
Pancreatic cancer cellsCytotoxicity, DNA damage, PARP1 and caspase-3 activationNQO1-dependent redox cycling, more potent than β-lapachone. researchgate.netbocsci.com
Normal CD34(+) cellsMinimal cytotoxic effectsSpared compared to AML cells. apexbt.comechelon-inc.com

特性

IUPAC Name

10,11,12,13,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one;10,12,13,14,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)11-10-12-14-15-16(10)13-7;17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h2*1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFOAASSUQIXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O.C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8N12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374996-60-7
Record name 1374996-60-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular Mechanisms of Action of Kp372-1

Primary Kinase Target Engagement

Research indicates that KP372-1 functions as a direct inhibitor of several critical kinases, impacting pathways vital for cell survival and proliferation.

Akt Kinase Inhibition

This compound has been identified as a specific inhibitor of Akt (also known as Protein Kinase B). apexbt.comcaymanchem.combiomol.com Studies have demonstrated its ability to directly inhibit the enzymatic activity of Akt. apexbt.comnih.govaacrjournals.orgnih.govresearchgate.netechelon-inc.commerckmillipore.comechelon-inc.com

In vitro kinase assays have confirmed that this compound directly inhibits Akt kinase activity in a concentration-dependent manner. nih.govresearchgate.netmerckmillipore.com For instance, in JMAR cancer cells, this compound significantly blocked Akt kinase activity with an IC50 value of 250 nM. nih.govmedchemexpress.com Another study using immunoprecipitated Akt protein from U937 cells showed approximately 50% less kinase activity after exposure to 0.5 µmol/L this compound for 30 minutes, with activity almost completely abrogated at 1 µmol/L. researchgate.net

Table 1: Inhibition of Akt Kinase Activity by this compound

Cell LineAssay TypeThis compound ConcentrationResultSource
JMARIn vitro kinase assayDose-dependentIC50 = 250 nM nih.govmedchemexpress.com
U937In vitro kinase assay0.5 µmol/L~50% inhibition researchgate.net
U937In vitro kinase assay1 µmol/LAlmost complete abrogation researchgate.net

Treatment with this compound has been shown to decrease the phosphorylation of Akt at both the Ser473 and Thr308 residues. apexbt.comnih.govaacrjournals.orgnih.govresearchgate.netmerckmillipore.com Western blot analyses have provided evidence for this reduction in phosphorylation. apexbt.comnih.govaacrjournals.orgnih.govresearchgate.net This decrease in phosphorylation is associated with the inactivation of Akt. researchgate.net While the exact mechanisms responsible for the decrease in Akt phosphorylation are not fully elucidated, it has been suggested that it may be due to changes in the conformation of Akt nih.gov.

Inhibition of Akt Kinase Activity

PDK1 Kinase Inhibition

Beyond its effects on Akt, this compound also directly inhibits the kinase activity of PDK1 (3-Phosphoinositide-Dependent Protein Kinase-1). apexbt.comcaymanchem.combiomol.comaacrjournals.orgnih.govresearchgate.netechelon-inc.commerckmillipore.comechelon-inc.com This inhibition occurs in a concentration-dependent manner. aacrjournals.orgresearchgate.netmerckmillipore.com An in vitro recombinant PDK1 enzyme assay demonstrated that this compound inhibited over 50% of PDK1 activity at a concentration of 0.25 µmol/L and nearly completely abrogated its activity at 1 µmol/L. researchgate.net These data suggest a direct inhibitory effect of this compound on PDK1. researchgate.net

Multi-Kinase Selectivity and Off-Target Interactions

This compound is characterized as a specific Akt inhibitor that also targets PDK1 and FLT3. apexbt.comcaymanchem.combiomol.comaacrjournals.orgnih.govechelon-inc.commerckmillipore.comechelon-inc.com It has demonstrated at least 10-fold selectivity against a panel of other kinases. caymanchem.combiomol.comaacrjournals.org This panel includes kinases such as CDK1, CK2, CSK, DNAPK, ERK1, GSK3b, LCK, MEK1, PIM-1, PKA, PKC, and S6K. caymanchem.combiomol.comaacrjournals.org One study noted that this compound did not show activity against ILK. nih.gov While primarily known for its kinase inhibition, recent research has also identified this compound as an agent that targets NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the generation of reactive oxygen species (ROS) and DNA damage, which can, in certain circumstances, induce transient Akt hyperactivation. frontiersin.orgresearchgate.netnih.gov However, its defined kinase selectivity profile highlights its primary interactions with Akt, PDK1, and FLT3 within kinase signaling pathways.

Table 2: Selectivity Profile of this compound Against a Panel of Kinases

Kinase TargetSelectivity vs. AktSource
CDK1At least 10-fold caymanchem.combiomol.comaacrjournals.org
CK2At least 10-fold caymanchem.combiomol.comaacrjournals.org
CSKAt least 10-fold caymanchem.combiomol.comaacrjournals.org
DNAPKAt least 10-fold caymanchem.combiomol.comaacrjournals.org
ERK1At least 10-fold caymanchem.combiomol.comaacrjournals.org
GSK3bAt least 10-fold caymanchem.combiomol.comaacrjournals.org
LCKAt least 10-fold caymanchem.combiomol.comaacrjournals.org
MEK1At least 10-fold caymanchem.combiomol.comaacrjournals.org
PIM-1At least 10-fold caymanchem.combiomol.comaacrjournals.org
PKAAt least 10-fold caymanchem.combiomol.comaacrjournals.org
PKCAt least 10-fold caymanchem.combiomol.comaacrjournals.org
S6KAt least 10-fold caymanchem.combiomol.comaacrjournals.org
ILKNo activity shown nih.gov
PDK1Inhibited apexbt.comcaymanchem.combiomol.comaacrjournals.orgnih.govresearchgate.netechelon-inc.commerckmillipore.comechelon-inc.com
FLT3Inhibited apexbt.comcaymanchem.combiomol.comaacrjournals.orgnih.govechelon-inc.commerckmillipore.comechelon-inc.com

Comparative Kinase Activity Profiles

While this compound is noted for its inhibitory effect on AKT and PDK1, its activity profile extends to other kinases, albeit potentially with lower selectivity compared to its primary targets. Comprehensive comparative kinase activity data for this compound across a broad panel of kinases were not extensively detailed in the search results, focusing more specifically on its impact on the PI3K/AKT pathway and related downstream effectors.

Identified Kinase Targets with Lower Selectivity (e.g., CDK1, CK2, CSK, DNAPK, ERK1, GSK3β, LCK, MEK1, PIM, PKA, PKC, S6K)

While this compound is primarily characterized as an AKT inhibitor, the provided outline suggests potential interactions with a broader range of kinases, possibly with lower selectivity. The search results confirm this compound's impact on downstream targets influenced by kinases like AKT, but direct, detailed comparative inhibition data (e.g., IC50 values) for this compound against the entire list of kinases (CDK1, CK2, CSK, DNAPK, ERK1, GSK3β, LCK, MEK1, PIM, PKA, PKC, S6K) were not consistently found. However, the downstream effects observed suggest potential links or indirect modulation involving some of these pathways. For instance, this compound's effect on S6 ribosomal protein phosphorylation, a target of S6K, implies an influence on the mTOR-S6K pathway, which can be downstream of PI3K/AKT. nih.govresearchgate.net GSK3β is also mentioned as a downstream target of AKT, and this compound's impact on this pathway is relevant.

Downstream Signaling Pathway Modulation

This compound significantly modulates downstream signaling pathways, particularly those regulated by AKT. Its inhibitory effect on AKT activation leads to altered phosphorylation status of several key proteins involved in cellular processes like proliferation and survival. nih.govnih.gov

Regulation of Akt Substrates

A key aspect of this compound's mechanism is its influence on substrates of AKT. By inhibiting AKT, this compound impacts the phosphorylation of proteins that are typically regulated by AKT. nih.gov

Phosphorylation of S6 Ribosomal Protein (Ser240/244)

Research has demonstrated that this compound decreases the phosphorylation of the S6 ribosomal protein at serine residues 240/244. nih.govresearchgate.net This is a significant finding as S6 ribosomal protein phosphorylation at these sites is a well-established downstream event of the PI3K/AKT/mTOR pathway, often indicative of activated protein synthesis and cell growth. mdpi.com The reduction in phosphorylation at Ser240/244 of the S6 ribosomal protein by this compound highlights its impact on this critical signaling node. nih.gov

Glycogen Synthase Kinase-3 Beta (GSK3β)

Glycogen Synthase Kinase-3 Beta (GSK3β) is another important downstream target of AKT. AKT typically phosphorylates and inhibits GSK3β. While the search results confirm GSK3β as an AKT downstream target, specific data detailing the direct effect of this compound on GSK3β phosphorylation levels were not explicitly provided within the search snippets, other than its general impact on the Akt pathway which regulates GSK3β.

p70S6 Kinase

p70S6 Kinase (also known as S6K1) is a kinase that is activated by mTOR, which in turn is regulated by the PI3K/AKT pathway. S6K1 directly phosphorylates the S6 ribosomal protein. mdpi.com The observed decrease in S6 ribosomal protein phosphorylation at Ser240/244 by this compound suggests that this compound, by inhibiting AKT and potentially influencing the mTOR pathway, indirectly affects p70S6 kinase activity, leading to reduced phosphorylation of its substrate, the S6 ribosomal protein. nih.govresearchgate.net While direct inhibition data for this compound against p70S6 kinase was not found, its effect on S6 phosphorylation is a strong indicator of its influence on this part of the signaling cascade.

Bcl-2 Associated Agonist of Cell Death (BAD)

Studies have indicated that this compound impacts the phosphorylation status of Bcl-2 Associated Agonist of Cell Death (BAD). In acute myelogenous leukemia (AML) cells, this compound has been shown to abrogate the phosphorylation of BAD, a process mediated via the PI3K/AKT signaling pathway researchgate.netaacrjournals.orgnih.govcapes.gov.br. Dephosphorylation of BAD is a critical event that promotes its pro-apoptotic function, contributing to programmed cell death aacrjournals.orgnih.govcapes.gov.br.

Forkhead Box Protein O3a (FOXO3a)

This compound also influences the activity of Forkhead Box Protein O3a (FOXO3a), a transcription factor involved in regulating genes related to apoptosis, cell cycle arrest, and DNA repair nih.govijbs.com. Research in AML cells demonstrated that this compound decreased the phosphorylation of FOXO3a through its effects on PI3K/AKT signaling researchgate.netaacrjournals.orgnih.govcapes.gov.br. Reduced phosphorylation typically leads to the activation and nuclear translocation of FOXO3a, enabling it to promote the expression of pro-apoptotic and cell cycle inhibitory genes nih.govijbs.com. Furthermore, this compound has been reported to inhibit DNA repair mechanisms, partly by regulating the FOXO3a/GADD45α pathway nih.govfrontiersin.orgresearchgate.net.

Modulation of Poly (ADP-Ribose) Polymerase (PARP) Activity

A significant consequence of this compound's activity is the induction of DNA damage, which in turn leads to the hyperactivation of Poly (ADP-Ribose) Polymerase 1 (PARP1) bocsci.comnih.gov. PARP1 is a key enzyme involved in the detection and repair of DNA strand breaks. The extensive DNA damage caused by this compound overwhelms DNA repair capacity, leading to PARP1 hyperactivation and subsequent depletion of cellular NAD+ and ATP, contributing to cell death nih.govfrontiersin.orgbocsci.comnih.gov. Combining this compound with PARP inhibitors has been shown to block this PARP1 hyperactivation and enhance the cytotoxic effects of this compound, particularly in NQO1-overexpressing cancers nih.govfrontiersin.orgbocsci.comnih.govresearchgate.net.

Impact on PIM-1 Expression

In studies focusing on AML cells, this compound was found to down-regulate the expression of PIM-1 aacrjournals.orgnih.govcapes.gov.br. PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation. This down-regulation was observed to occur through the direct inhibition of Fms-like tyrosine kinase 3 (FLT3), a kinase often aberrantly activated in AML aacrjournals.orgnih.govcapes.gov.br.

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Redox Cycling Activity

A central mechanism underlying the cytotoxic effects of this compound, particularly in cells with elevated NQO1 expression, is its activity as a potent NQO1 redox cycling agent bocsci.comnih.govgoogle.comnih.govdntb.gov.ua. NQO1 is a cytosolic enzyme that catalyzes the two-electron reduction of quinones, utilizing NAD(P)H as a reducing cofactor. However, certain substrates, including this compound, can undergo futile single-electron reduction by other enzymes or spontaneously oxidize, leading to the generation of reactive oxygen species.

NQO1 catalyzes the NAD(P)H-dependent reduction of this compound nih.gov. This process facilitates the entry of this compound into a redox cycle.

Generation of Reactive Oxygen Species (ROS)

The NQO1-dependent redox cycling of this compound results in the rapid and extensive generation of reactive oxygen species (ROS) nih.govfrontiersin.orgresearchgate.netnih.govbocsci.comnih.govnih.govnih.govnih.govdntb.gov.ua. These include superoxide radicals and hydrogen peroxide nih.govnih.gov. The futile cycling consumes NAD(P)H and generates oxidative stress within the cell nih.govgoogle.com. This surge in ROS levels disrupts the cellular redox balance.

Induction of DNA Damage and DNA Breakage

The excessive generation of ROS driven by this compound's NQO1-dependent redox cycling leads to significant cellular damage, most notably robust DNA damage, including DNA breaks nih.govfrontiersin.orgbocsci.comnih.govdntb.gov.uamedchemexpress.com. This oxidative damage to DNA is a critical event in triggering cell death pathways. The accumulation of DNA breaks subsequently activates DNA repair mechanisms, prominently involving PARP1, as discussed earlier bocsci.comnih.gov. The extent of DNA damage induced by this compound can overwhelm the cell's repair capacity, contributing to its cytotoxic effects, particularly in cancer cells that often exhibit elevated NQO1 levels bocsci.comnih.govnih.gov.

Research findings have provided quantitative data regarding this compound's effects on cellular processes. For instance, this compound has been shown to inhibit Akt kinase activity with an IC50 of 250 nM in certain cell lines medchemexpress.com. It also inhibits the growth of various cancer cell lines with IC50 values in the nanomolar range, such as 200 nM and 100 nM in JMARc42 and Tu167c2 cells, respectively medchemexpress.comnih.gov. Furthermore, it has been reported to decrease the colony-forming ability of primary AML samples with an IC50 of less than 200 nmol/L nih.gov.

Here is a summary of some reported quantitative findings:

ActivityCell Line(s)ValueReference
Akt kinase activity inhibitionJMAR cellsIC50 = 250 nM medchemexpress.com
Growth inhibitionJMARc42 cellsIC50 = 200 nM medchemexpress.comnih.gov
Growth inhibitionTu167c2 cellsIC50 = 100 nM medchemexpress.comnih.gov
Colony-forming abilityPrimary AML samplesIC50 < 200 nM nih.gov
Akt phosphorylation decreaseU937 cells (dose-dependent)- researchgate.net
ROS generationU937 cells (marked induction)- researchgate.net
Oxygen consumption increaseU937 cells (increased ~4.7-fold)- researchgate.net

Hyperactivation of PARP1

This compound-induced DNA damage leads to the hyperactivation of Poly(ADP-ribose) polymerase 1 (PARP1) bocsci.comnih.gov. PARP1 is a central DNA damage sensor protein that is activated in response to DNA strand breaks bocsci.comnih.govmdpi.com. Its activation involves the synthesis of poly(ADP-ribose) (PAR) chains on target proteins, including PARP1 itself (auto-PARylation) nih.gov. Studies have shown a rapid increase and sustained high levels of PARylated PARP1 following exposure to this compound nih.gov. This hyperactivation of PARP1 is a significant event downstream of this compound-induced DNA damage and contributes to the compound's cytotoxic effects bocsci.comnih.gov. The combination of this compound with PARP inhibitors can enhance cytotoxicity, suggesting a complex interplay between this compound, DNA damage, and PARP activity bocsci.comnih.gov.

Detailed research findings on PARP1 hyperactivation by this compound include observations of increased PAR formation and γH2AX levels in cancer cells like A549 and MCF-7 following treatment nih.gov. These markers are indicative of PARP activity and DNA double-strand breaks, respectively nih.gov.

Interruption of Intracellular Calcium Homeostasis

This compound treatment has been shown to interrupt intracellular calcium homeostasis nih.gov. This disruption can result in a loss of cell growth control and ultimately lead to cancer cell death nih.gov. The mechanism involves the release of calcium from the endoplasmic reticulum into the cytoplasm nih.gov. Reactive oxygen species (ROS), generated by this compound's interaction with NQO1, are suggested to play a role in regulating this calcium release nih.gov.

Experimental data demonstrate that pretreatment with BAPTA-AM, a chelator of intracellular calcium, can significantly reduce the lethality induced by this compound or its combination with PARP inhibitors in NQO1-positive cells nih.gov. This finding supports the critical role of disrupted intracellular calcium homeostasis in this compound's mechanism of action nih.gov. The interruption of calcium homeostasis by this compound can also induce AKT hyperactivation nih.gov.

Research findings related to the interruption of intracellular calcium homeostasis are summarized in the table below:

Cell LineTreatmentEffect on Intracellular Calcium HomeostasisImpact on Cell ViabilityReference
A549Lethal dose of this compoundInterruptsLoss of cell growth control, cell death nih.gov nih.gov
A549Non-lethal dose of this compound + PARPiInterruptsLoss of cell growth control, cell death nih.gov nih.gov
A549This compound ± rucaparib + BAPTA-AM (5 µM)Rescued interruptionSignificantly spared lethality nih.gov nih.gov
MCF-7This compoundInterruptsIncreased PAR formation and γH2AX levels suppressed by BAPTA-AM nih.gov nih.gov

Impact on NAD+/ATP Homeostasis

The hyperactivation of PARP1, triggered by this compound-induced DNA damage, significantly impacts cellular NAD⁺ and ATP pools frontiersin.orgnih.govresearchgate.netmdpi.com. PARP1 consumes NAD⁺ during the process of PARylation nih.govmdpi.com. Excessive PARP1 activity due to extensive DNA damage can lead to a dramatic depletion of NAD⁺, which in turn affects ATP synthesis as NAD⁺ is a crucial coenzyme in energy metabolism pathways like glycolysis and oxidative phosphorylation nih.govmdpi.com.

Studies have shown that this compound treatment results in NAD⁺/ATP depletion frontiersin.orgnih.govresearchgate.net. Inhibition of PARP1 can prevent this compound-induced PAR formation, thereby reversing the depletion of NAD⁺ and ATP frontiersin.orgnih.govresearchgate.net. This suggests that the impact on NAD⁺/ATP homeostasis is a direct consequence of PARP1 hyperactivation following this compound exposure frontiersin.orgnih.govresearchgate.net. The restoration of NAD⁺/ATP levels by PARP inhibition is linked to promoting Ca²⁺-dependent autophagy and apoptosis frontiersin.orgnih.govresearchgate.net.

Research findings on the impact on NAD+/ATP homeostasis are summarized below:

TreatmentEffect on PAR FormationEffect on NAD+/ATP LevelsConsequenceReference
Lethal dose of this compoundRapid and continuous increase nih.govDepletion frontiersin.orgnih.govresearchgate.netLinked to cell death frontiersin.orgnih.govresearchgate.net frontiersin.orgnih.govresearchgate.net
This compound + PARP inhibitionBlocked frontiersin.orgnih.govresearchgate.netReversal of depletion frontiersin.orgnih.govresearchgate.netPromotes Ca²⁺-dependent autophagy and apoptosis frontiersin.orgnih.govresearchgate.net frontiersin.orgnih.govresearchgate.net

Cellular and Molecular Biological Effects of Kp372-1

Inhibition of Cellular Proliferation

Studies have demonstrated that KP372-1 effectively inhibits the proliferation of various cancer cell lines. This effect is primarily attributed to its activity against the PI3K/Akt signaling pathway, a critical regulator of cell growth, survival, and proliferation, which is frequently dysregulated in numerous cancers. This compound has been shown to directly inhibit the kinase activity of Akt, as well as other kinases like PDK1 and FLT3 in specific contexts echelon-inc.comcaymanchem.comaacrjournals.orgapexbt.comnih.govguidetopharmacology.org.

Analysis in Squamous Cell Carcinoma of the Head and Neck (HNSCC) Cell Lines

In squamous cell carcinoma of the head and neck (HNSCC), the Akt signaling pathway is often highly activated nih.govum.es. Treatment of HNSCC cell lines with this compound has been shown to block the activation of Akt, leading to inhibited cell proliferation nih.govmedchemexpress.comnih.govstemcell.com. Specifically, this compound inhibited the growth of JMARc42 and Tu167c2 cells. medchemexpress.com. The proliferation of both cell lines was inhibited by this compound nih.gov.

Research findings indicate the following IC50 values for this compound in HNSCC cell lines:

Cell LineIC50 (nM)Reference
JMARc42200 nih.govmedchemexpress.com
Tu167c2100 nih.govmedchemexpress.com

Beyond proliferation inhibition, this compound treatment also induced apoptosis and anoikis in several HNSCC cell lines nih.govmedchemexpress.comnih.govstemcell.com. This compound decreased the phosphorylation of the S6 ribosomal protein, a downstream target of Akt, in HNSCC cells nih.govmedchemexpress.com.

Analysis in Acute Myelogenous Leukemia (AML) Cell Lines

In acute myelogenous leukemia (AML), this compound has been shown to potently inhibit pathways critical for AML survival, including PDK1/AKT and FLT3 aacrjournals.org. This compound directly inhibited the kinase activities of Akt, PDK1, and FLT3, which are aberrantly activated in AML echelon-inc.comcaymanchem.comaacrjournals.orgapexbt.comnih.govechelon-inc.comhaematologica.org. Treatment with this compound induced pronounced apoptosis in AML cell lines and primary samples, irrespective of their FLT3 status apexbt.comnih.gov. The ability of this compound to induce apoptosis correlated with baseline levels of Akt phosphorylation in some cell lines aacrjournals.org. This compound demonstrated minimal cytotoxic effects on normal hematopoietic progenitor cells echelon-inc.comcaymanchem.comnih.gov.

Data on apoptosis induction in AML cell lines at 1 µmol/L this compound includes:

Cell LineApoptosis (%)Reference
NB468 aacrjournals.org
U93751 aacrjournals.org
KG-130 aacrjournals.org
TF-128 aacrjournals.org

Analysis in Pancreatic Cancer Cell Lines

Research involving pancreatic cancer cell lines indicates that this compound can induce cytotoxicity medchemexpress.comnih.govbocsci.com. While this compound is mentioned in the context of pancreatic cancer research as an Akt inhibitor medchemexpress.com, studies also highlight its function as a novel NQO1 redox cycling agent in this cancer type nih.govbocsci.com. This compound sensitizes NQO1-expressing pancreatic cancer cells and has been found to be significantly more potent than beta-lapachone against these cells nih.govbocsci.com. The mechanism involves the production of reactive oxygen species (ROS) through NQO1-dependent redox cycling, leading to robust DNA damage and hyperactivation of PARP1, which initiates cell death nih.govbocsci.com. This compound spares immortalized normal pancreatic duct cells nih.gov.

Analysis in Glioblastoma Cell Lines

In human glioblastoma cell lines, this compound has been found to effectively inhibit the PI3K/Akt signaling cascade nih.govaacrjournals.org. This compound blocked both basal and epidermal growth factor-induced phosphorylation of Akt, which subsequently reduced the activation of downstream targets like GSK-3beta and p70s6k nih.govaacrjournals.org. Treatment of glioblastoma cells with this compound inhibited cell growth by approximately 50% at concentrations between 125 and 250 nmol/L nih.govaacrjournals.org. This decrease in cell growth was linked to the induction of apoptosis nih.govaacrjournals.org. Importantly, this compound treatment showed no growth inhibitory effect on normal astrocytes and fibroblasts aacrjournals.org.

Analysis in Thyroid Cancer Cell Lines

Akt is highly phosphorylated in thyroid cancer cell lines and human specimens apexbt.comnih.govresearchgate.net. This compound has been shown to suppress Akt activity and block signaling downstream of Akt in thyroid tumor cells apexbt.comnih.govresearchgate.netfrontiersin.org. This blockade leads to the inhibition of cell proliferation and increased apoptosis in thyroid cancer cells apexbt.comnih.govresearchgate.netfrontiersin.org. This compound has been described as having greater efficacy and marked induction of apoptosis in cancer cell lines compared to some PI3K inhibitors frontiersin.org.

Inhibition of Colony-Forming Ability

Beyond inhibiting proliferation in liquid culture, this compound has also been shown to decrease the colony-forming ability of cancer cells, indicating an impact on the clonogenic potential of these cells. This compound is a cell-permeant inhibitor that decreases the colony-forming ability of AML cells with an IC50 value less than 200 nM echelon-inc.comcaymanchem.comnih.gov. In primary AML samples, colony formation was significantly reduced by this compound in a dose-dependent manner aacrjournals.org. Treatment of glioblastoma cell lines with this compound also abrogated their ability to form colonies aacrjournals.org.

Data on the reduction of colony formation in primary AML samples by this compound includes:

Concentration (µM)Colony Formation (% of control)Reference
0.158 ± 9 aacrjournals.org
0.529 ± 10 aacrjournals.org
1.08 ± 3 aacrjournals.org

Induction of Programmed Cell Death Pathways

Research indicates that this compound is a potent inducer of programmed cell death, including both apoptosis and anoikis, in various cancer cell types. nih.govmedchemexpress.comstemcell.com This induction is linked to its ability to interfere with pro-survival signaling pathways, notably the PI3K/Akt pathway. aacrjournals.orgnih.govechelon-inc.comstemcell.com

Apoptosis Induction

This compound has been demonstrated to induce pronounced apoptosis in cancer cell lines and primary samples. aacrjournals.orgstemcell.comapexbt.comnih.govresearchgate.net This effect has been observed in acute myelogenous leukemia (AML) cells, thyroid cancer cells, and head and neck squamous cell carcinoma (HNSCC) cells. aacrjournals.orgbocsci.comnih.govstemcell.comechelon-inc.comstemcell.comapexbt.comresearchgate.net The induction of apoptosis by this compound is associated with a series of molecular events.

Caspase Activation

A key feature of this compound-induced apoptosis is the activation of caspases. Studies in AML cell lines have shown that treatment with this compound leads to caspase activation. aacrjournals.orgstemcell.comnih.govresearchgate.net Specifically, Western blot analysis has demonstrated the cleavage of caspases-8 and -9, followed by the cleavage of caspase-3 in U937 cells treated with this compound. aacrjournals.org This sequential activation of initiator caspases (caspase-8 and -9) and executioner caspase (caspase-3) is a hallmark of the caspase cascade in the apoptotic pathway. This compound-induced DNA damage has also been shown to activate caspase-3 in pancreatic cancer cells. bocsci.comnih.gov

Cell Line (Cancer Type) This compound Concentration Time Point Observed Caspase Activation Reference
U937 (AML) 1 μM 6 hours Cleavage of caspases-8 and -9 aacrjournals.org
U937 (AML) 1 μM 12 hours Cleavage of caspase-3 aacrjournals.org
Pancreatic cancer cells 0.15 μM 24-96 hours Activation of caspase-3 nih.gov
AML cell lines Not specified Not specified Caspase activation aacrjournals.orgstemcell.comnih.govresearchgate.net
Phosphatidylserine Externalization

Another characteristic event during apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. qeios.com This externalization serves as an "eat-me" signal for phagocytic cells. qeios.com Treatment of AML cell lines with this compound has been shown to result in phosphatidylserine externalization. aacrjournals.orgstemcell.comnih.govresearchgate.net This effect occurs relatively rapidly, following mitochondrial depolarization and caspase activation. aacrjournals.orgstemcell.comnih.govresearchgate.netaacrjournals.org

Bax Expression Induction

The balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family, plays a critical role in regulating the mitochondrial apoptotic pathway. Bax is a pro-apoptotic protein whose increased expression can promote mitochondrial outer membrane permeabilization. In head and neck cancer cells, the induction of apoptosis and anoikis by this compound was associated with the induction of Bax expression. nih.govispcd.org However, one study in AML cells reported that the protein levels of Bax were not affected by this compound treatment, while other apoptosis regulators like Bcl-2, Bcl-XL, MCL-1, XIAP, and survivin were also unchanged. aacrjournals.org This suggests that the involvement of Bax induction in this compound-mediated apoptosis may be cell type-dependent.

Anoikis Induction

Anoikis is a specific form of apoptosis triggered by insufficient or inappropriate cell-matrix interactions. This compound has been shown to induce anoikis in squamous cell carcinoma of the head and neck (HNSCC) cell lines. nih.govmedchemexpress.comstemcell.com This effect is considered significant as resistance to anoikis is crucial for the metastasis of cancer cells. ispcd.org In JMARc42 HNSCC cells, this compound induced anoikis at concentrations as low as 125 nM, leading to a high percentage of cells undergoing apoptosis in suspension culture compared to attached conditions. nih.gov The induction of anoikis by this compound in these cells was associated with the inhibition of Akt signaling and the induction of Bax expression. nih.govispcd.org

Mitochondrial Depolarization and Dysfunction

Mitochondrial dysfunction is a critical event in the intrinsic pathway of apoptosis. This dysfunction often involves the loss of mitochondrial membrane potential (depolarization) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This compound has been shown to induce mitochondrial dysfunction and depolarization in AML cell lines. aacrjournals.orgstemcell.comnih.govresearchgate.net This effect has been observed to occur rapidly, preceding caspase activation and phosphatidylserine externalization. aacrjournals.orgstemcell.comnih.govresearchgate.netaacrjournals.org In addition to depolarization, treatment with this compound has been reported to result in the rapid generation of reactive oxygen species (ROS) and stimulation of oxygen consumption in AML cells, further indicating mitochondrial perturbation. aacrjournals.orgstemcell.comnih.govresearchgate.net this compound's activity as an NQO1 redox cycling agent can also lead to the generation of ROS, contributing to DNA damage and cell death. bocsci.commedchemexpress.comnih.govfrontiersin.orgresearchgate.netnih.gov

Cell Type (Cancer Type) Observed Mitochondrial Effect Timing Associated Events Reference
AML cell lines Mitochondrial depolarization Rapid (e.g., 3 hours in U937 cells) Precedes caspase activation and PS externalization aacrjournals.orgstemcell.comnih.govresearchgate.netaacrjournals.org
AML cell lines ROS generation Rapid Followed by mitochondrial depolarization aacrjournals.orgstemcell.comnih.govresearchgate.net
AML cell lines Stimulation of oxygen consumption Rapid Followed by mitochondrial depolarization aacrjournals.orgstemcell.comnih.govresearchgate.net

Impact on Cellular Metabolism

This compound has been shown to significantly influence cellular metabolic processes, notably affecting oxygen consumption and inducing a state of redox imbalance.

Stimulation of Oxygen Consumption

Treatment with this compound has been observed to lead to a rapid stimulation of oxygen consumption in certain cell types, such as acute myelogenous leukemia (AML) cells. apexbt.comaacrjournals.org This effect suggests an alteration in cellular respiration or other oxygen-utilizing pathways. Studies have indicated that in H1299 cells, oxygen consumption increased significantly in the presence of this compound, with this increase being further amplified by the overexpression of NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov Oxygen consumption has also been measured in U937 and KG-1 cells treated with this compound. researchgate.net

Redox Imbalance Creation

A prominent effect of this compound is its ability to act as an NQO1 redox cycling agent, which contributes to cytotoxicity by generating a redox imbalance within cells. medchemexpress.comresearchgate.netbocsci.comnmt.edunih.govgoogle.com This process involves the NQO1-dependent redox cycling of this compound, leading to the oxidation of NAD(P)H and the rapid generation of reactive oxygen species (ROS). nih.govnih.govnih.gov this compound induces significant oxidative stress through the oxidation of NADH, the generation of hydrogen peroxide (H2O2), and the oxidation of thiols. nih.gov This induced oxidative stress is considered necessary for the cell death triggered by this compound. nih.gov

Antifungal Biological Activity

Beyond its effects on mammalian cell metabolism, this compound has demonstrated potent antifungal activity against various fungal pathogens, including pathogenic yeasts and fungal biofilms.

Activity Against Pathogenic Yeast (e.g., Candida spp., C. neoformans)

This compound has been identified as a potent antifungal molecule exhibiting activity against yeast. nih.govnih.gov It has shown activity against Candida species and Cryptococcus neoformans. nih.govgoogle.com

Activity Against Fungal Biofilms

In addition to its effects on planktonic yeast cells, this compound also demonstrates activity against fungal biofilms. nih.govnih.gov Fungal biofilms are structured communities of cells encased in an extracellular matrix, often exhibiting increased resistance to antifungal agents compared to their planktonic counterparts.

Mechanism Involving Fungal PDK1 Orthologs (Pkh Kinases)

Genetic and biochemical investigations have indicated that the antifungal mode of action of this compound involves the inhibition of fungal PDK1 orthologs, known as Pkh kinases. nih.govnih.govsci-hub.se In Saccharomyces cerevisiae, Pkh1 and Pkh2 are the yeast orthologs of mammalian PDK1. researchgate.net These Pkh kinases are involved in phosphorylating components like Pil1, which is part of eisosomes. researchgate.netmissouristate.edu Inhibition of Pkh1/2 by this compound leads to an increase in dephosphorylated Pil1, supporting the role of Pil1 phosphorylation in eisosome assembly. missouristate.edu The observation that YPK mutants are similarly sensitive to this compound as wild-type cells further supports the hypothesis that this compound primarily targets the PDK1 orthologs Pkh1/2. nih.gov Fungal PDK1 orthologs are considered promising targets for the development of new antifungal drugs. nih.govnih.govsci-hub.se

Preclinical Efficacy Studies and Disease Models

Anticancer Efficacy in In Vitro Models

In vitro studies using various cancer cell lines have provided insights into the cytotoxic effects of KP372-1.

Head and Neck Squamous Cell Carcinoma Models

In head and neck squamous cell carcinoma (HNSCC) cell lines, this compound has been shown to inhibit proliferation and induce apoptosis and anoikis. nih.govnih.gov Treatment with this compound blocked the activation of Akt, a pathway frequently upregulated in HNSCC. nih.govnih.gov This inhibition was associated with decreased phosphorylation of downstream targets like the S6 ribosomal protein. nih.gov

This compound inhibited the proliferation of HNSCC cell lines such as JMARc42 and Tu167c2. nih.gov

Cell LineIC₅₀ (nM)
JMARc42200
Tu167c2100

This compound also induced apoptosis in HNSCC cells in a dose-dependent manner. nih.gov Anoikis, a form of apoptosis triggered by loss of cell-matrix adhesion, was also induced by this compound in HNSCC cells at concentrations as low as 125 nM. nih.gov

Acute Myelogenous Leukemia Models

This compound has demonstrated antileukemic effects in acute myelogenous leukemia (AML) cell lines and primary samples. aacrjournals.orgresearchgate.net It inhibits critical pathways for AML survival, including PDK1/AKT and FLT3. aacrjournals.orgresearchgate.netcaymanchem.com Aberrant activation of PI3K/AKT and FLT3 signaling is common in AML and contributes to cell survival and chemoresistance. researchgate.net

This compound directly inhibited the kinase activity of AKT, PDK1, and FLT3 in a concentration-dependent manner. researchgate.netcaymanchem.com This inhibition led to decreased phosphorylation of AKT and its downstream targets such as p70S6 kinase, BAD, and Foxo3a. researchgate.net this compound treatment of AML cell lines resulted in the rapid generation of reactive oxygen species, stimulation of oxygen consumption, mitochondrial depolarization, caspase activation, and phosphatidylserine externalization, indicating the induction of apoptosis. researchgate.net

This compound also significantly decreased the colony-forming ability of primary AML samples with minimal cytotoxic effects on normal progenitor cells. researchgate.netcaymanchem.com

Pancreatic Cancer Models

In pancreatic cancer cells, this compound has shown cytotoxicity. researchgate.netnih.gov Studies suggest that this compound targets NQO1, which is often overexpressed in solid tumors including pancreatic cancer. researchgate.netnih.govfrontiersin.org Targeting NQO1 can lead to the generation of reactive oxygen species and subsequent DNA damage, contributing to cancer cell death. researchgate.netnih.govfrontiersin.org

Research has also explored the combination of this compound with PARP inhibitors in pancreatic cancer models, demonstrating enhanced cytotoxicity. researchgate.netnih.gov This synergy appears to be NQO1-dependent. nih.govresearchgate.net The combination treatment has been shown to induce DNA double-strand breaks, autophagy, and apoptosis in NQO1-overexpressing cancer cells. frontiersin.org

Glioblastoma Models

This compound has been investigated for its antiproliferative effects on human glioblastoma cells. aacrjournals.orgdntb.gov.ua As an Akt inhibitor, this compound effectively inhibited the PI3K/Akt signaling cascade in glioblastoma cell lines such as U87 and U251. aacrjournals.orgdntb.gov.ua This inhibition included blocking the phosphorylation of Akt and reducing the activation of downstream targets like GSK-3β and p70s6k. aacrjournals.org

Treatment with this compound inhibited the growth of U87 and U251 glioma cells and induced apoptosis. aacrjournals.org

Cell LineThis compound Concentration (nM)Growth Inhibition (%) (48h)Apoptosis (%) (after treatment)
U87125~5022 (with 125 nM)
U87250~5052 (with 250 nM)
U251125~5038 (with 125 nM)
U251250~5070 (with 250 nM)

This compound also abrogated the ability of these glioblastoma cells to form colonies. aacrjournals.org

Thyroid Cancer Models

Studies have shown that this compound, as an Akt inhibitor, blocks signaling downstream of Akt in thyroid tumor cells, leading to inhibition of cell proliferation and increased apoptosis. frontiersin.orgscielo.brscielo.brnih.gov Akt is highly phosphorylated in thyroid cancer cell lines and human thyroid cancer specimens, suggesting a role for the Akt pathway in thyroid cancer progression. nih.gov

This compound has demonstrated greater efficacy and marked induction of apoptosis in thyroid cancer cell lines compared to some PI3K inhibitors like Wortmannin and LY294002. frontiersin.orgnih.gov This may be attributed to its direct targeting of Akt, a central downstream molecule. frontiersin.orgnih.gov this compound at 50 nM partially abrogated the suppression of apoptosis induced by TRAIL in thyroid cancer cells, suggesting its involvement in apoptosis pathways. bioscientifica.com

Anticancer Efficacy in Ex Vivo Primary Tumor Cell Models

Ex vivo models using primary tumor cells aim to better mimic the complexity and heterogeneity of human tumors compared to traditional cell lines. clinisciences.comnih.gov These models can be used to evaluate the efficacy of therapeutic molecules directly on cancer cells extracted from a patient's tumor. clinisciences.com

Anticancer Efficacy in In Vivo Xenograft Models

This compound has been evaluated for its anticancer effects in several in vivo xenograft models, which are commonly used to assess the potential of new therapeutic agents.

Orthotopic Pancreatic Cancer Models

Studies have demonstrated that this compound can synergistically suppress tumor growth in orthotopic pancreatic cancer xenograft models when combined with the PARP inhibitor rucaparib. This combination therapy enhanced the accumulation of both agents in tumor tissues and resulted in super-additive antitumor activity. nih.govnih.govfrontiersin.orgresearchgate.net The efficacy of this compound, both alone and in combination with rucaparib, in these models appears to be dependent on NQO1 expression. nih.gov

H1299 Xenograft Models

In subcutaneous H1299 xenograft models, this compound treatment has been shown to profoundly suppress tumor growth compared to vehicle control. nih.govslideplayer.com Research indicates that this compound affects tumor metabolism and suppresses tumor growth in these models. medchemexpress.comnih.gov Analysis of harvested xenografts revealed that this compound reduced proliferation (indicated by decreased Ki67 staining), increased caspase-3 activity, and induced apoptosis. nih.gov These findings align with in vitro studies showing this compound increases apoptosis and caspase-3 activation in H1299 cells. nih.gov

Data from H1299 xenograft studies:

Model TypeCell LineTreatment DurationKey Findings
Subcutaneous XenograftH129933 daysSuppressed tumor growth, affected tumor metabolism, induced NADH oxidation. medchemexpress.comnih.gov
Subcutaneous XenograftH1299Not specifiedReduced proliferation (Ki67), increased caspase-3, induced apoptosis. nih.gov

MV4-11 Xenograft Models

While information directly detailing this compound monotherapy efficacy in MV4-11 xenograft models is limited in the provided results, this compound has been investigated in the context of acute myeloid leukemia (AML), from which the MV4-11 cell line is derived. This compound has been reported to inhibit the kinase activity of Akt, PDK1, and FLT3, which are relevant in AML. biomol.comresearchgate.netresearchgate.netechelon-inc.com In vitro studies have shown synergy between this compound and cytarabine in MV4-11 cells. researchgate.netresearchgate.net Preclinical efficacy of other agents in MV4-11 xenografts has been reported, indicating the model's utility for AML studies. reactionbiology.com

Breast Cancer Xenograft Models

One study investigated the combination of the Akt inhibitor triciribine with trastuzumab in breast cancer xenograft models and found that this combination significantly inhibited tumor growth. aacrjournals.org However, this study also noted that several other Akt inhibitors, including this compound, did not potentiate growth inhibition by trastuzumab in vitro. aacrjournals.org Information specifically on this compound monotherapy or other combinations in breast cancer xenograft models was not prominently found in the provided search results, although NQO1, a target of this compound, is overexpressed in breast cancer. nih.govresearchgate.net

Antifungal Efficacy in In Vivo Models

Research has identified this compound as a potent antifungal molecule with activity against yeast and fungal biofilms in vitro. acs.orggoogle.com Genetic and biochemical studies suggest that this compound inhibits fungal PDK1 orthologs (Pkh kinases) as part of its mechanism of action, supporting a role for these kinases in eisosome assembly. acs.org While in vitro antifungal activity has been reported, detailed information regarding the efficacy of this compound in in vivo antifungal models was not extensively available within the provided search results. One source mentions that three PDK1 inhibitors, including KP-372-1, showed anti-cryptococcal activity but had limitations as specific mechanistic probes. nih.gov

Pulmonary Cryptococcosis Mouse Models

Based on the currently available literature consulted for this article, detailed research findings and data tables specifically demonstrating the preclinical efficacy of this compound in pulmonary cryptococcosis mouse models were not identified. While studies indicate that this compound exhibits in vitro antifungal activity against Cryptococcus neoformans and its potential targets, such as fungal PDK1 orthologs, are relevant to Cryptococcus virulence in mouse models labsolu.caacs.org, direct efficacy data for this compound itself in this specific in vivo model were not found within the scope of this research.

Combination Strategies and Mechanisms of Resistance

Synergistic Combinations with Poly (ADP-Ribose) Polymerase (PARP) Inhibitors

KP372-1 has been investigated for its ability to enhance the effectiveness of PARP inhibitors, especially in cancers that overexpress NAD(P)H:quinone oxidoreductase 1 (NQO1). PARP inhibitors are a class of drugs that show promise in treating tumors with homologous recombination (HR) deficiency, but resistance remains a significant clinical challenge. nih.govnih.gov this compound is identified as a potential anticancer agent that targets NQO1, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage. nih.govnih.gov

Enhancement of Lethality in NQO1-Overexpressing Cancers

Studies have explored whether combining a sublethal dose of this compound with a nontoxic dose of a PARP inhibitor, such as rucaparib, could synergize and increase lethality in cancers that overexpress NQO1. nih.govnih.gov This combination treatment has been reported to enhance the lethality of PARP inhibitors in various cancer cell lines in an NQO1-dependent manner. nih.govresearchgate.net The synergy has been observed with different PARP inhibitors, including rucaparib, olaparib, and talazoparib, in cell lines such as NSCLC A549 cells. nih.govresearchgate.net

Mechanism of Synergism: AKT Hyperactivation and DNA Repair Inhibition

The synergistic effect of this compound and PARP inhibitors involves the induction of transient and dramatic AKT hyperactivation. nih.govnih.gov This hyperactivation inhibits DNA repair by regulating the FOXO3a/GADD45α pathway. nih.govnih.gov this compound, bioactivated by NQO1, generates superoxide (ROS), which can lead to the release of calcium into the cytoplasm and induce DNA damage. The increased intracellular calcium concentration and ROS production promote AKT hyperactivation, subsequently blocking DNA repair through the inhibition of FOXO3a/GADD45α. nih.gov

Overcoming PARP Inhibitor Resistance

Combining this compound with PARP inhibitors has shown potential in overcoming PARP inhibitor resistance. nih.govnih.gov The combination treatment, by inducing AKT hyperactivation and inhibiting DNA repair via the FOXO3a/GADD45α pathway, enhances PARP inhibitor lethality and helps circumvent resistance mechanisms. nih.govnih.gov Preclinical studies suggest that interfering with remaining repair pathways or combining PARP inhibitors with agents that induce HR defects can be strategies to overcome resistance. mdpi.comonclive.com

Promotion of Calcium-Dependent Autophagy

Research indicates that PARP inhibition can block this compound-induced PARP1 hyperactivation, which helps reverse NAD+/ATP loss. nih.govnih.gov This reversal promotes calcium-dependent autophagy and apoptosis. nih.govnih.gov The disturbance of intracellular calcium homeostasis by this compound, particularly at lethal or non-lethal doses in combination with PARP inhibitors, results in a loss of cell growth control and cancer cell death. nih.gov Pretreatment with a cytosolic Ca2+ chelator, BAPTA-AM, significantly rescued the lethality induced by this compound or the combination treatment and suppressed PAR formation and γH2AX activation. nih.govnih.govresearchgate.netresearchgate.net

Synergistic Combinations with Chemotherapeutic Agents

Interaction with Cytarabine in Acute Myelogenous Leukemia

In vitro studies have identified this compound as a compound that can act synergistically with cytarabine against acute myeloid leukemia (AML) cells. nih.govresearchgate.net Screening of a kinase inhibitor library demonstrated that this compound, among other substances, achieved synergy when combined with cytarabine in AML cell lines such as MV4-11 and HL-60. nih.govresearchgate.net Administering this compound 24 hours before cytarabine yielded similar synergistic results in patient-derived AML cells. nih.govresearchgate.net Iterative search methods further indicated improved synergy between cytarabine and this compound. nih.govresearchgate.net These findings suggest that the combination of this compound and cytarabine is a potent and synergistic drug combination in AML based on in vitro studies. nih.govresearchgate.net this compound has been reported to inhibit the kinase activity of AKT, PDK1, and FLT3 in AML cells, decreasing their colony-forming ability. caymanchem.com Cytarabine is a commonly used antimetabolite in AML treatment. drugbank.com

Resistance Mechanisms to this compound and Combination Therapies

Resistance to anticancer agents is a significant challenge in oncology. For this compound, research indicates that its efficacy can be influenced by factors such as the expression levels of NQO1 and the activity of DNA repair pathways. nih.govfrontiersin.orgnih.govresearchgate.net Understanding these mechanisms is crucial for developing effective combination strategies. mdpi.com

Role of NQO1 Expression in Combination Efficacy

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic enzyme that is often overexpressed in various solid tumors, including non-small cell lung, pancreatic, breast, and head and neck cancers, while exhibiting low expression in normal tissues. nih.govfrontiersin.org this compound has been identified as a novel NQO1-targeted agent. nih.govfrontiersin.orgbocsci.comdntb.gov.ua The mechanism involves NQO1-dependent redox cycling of this compound, which generates substantial amounts of reactive oxygen species (ROS). nih.govfrontiersin.orgbocsci.com This ROS production leads to amplified DNA damage, ultimately contributing to cancer cell death. nih.govfrontiersin.org

Studies have shown that the efficacy of this compound, particularly in combination therapies, is dependent on NQO1 activity. nih.govfrontiersin.org For instance, NQO1-deficient triple-negative breast cancer cells demonstrated inherent resistance to this compound, both as a single agent and in combination with the PARP inhibitor rucaparib. nih.gov Conversely, restoring NQO1 expression in these resistant cells rendered them hypersensitive to the combination treatment. nih.gov This highlights the critical role of NQO1 expression levels in determining the sensitivity of cancer cells to this compound-based therapies.

Recovery of DNA Repair Pathways in Resistance

The induction of DNA damage is a key mechanism by which this compound exerts its cytotoxic effects. medchemexpress.comnih.govfrontiersin.orgbocsci.com Consequently, the ability of cancer cells to repair this damage can contribute to resistance. Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target DNA repair pathways, particularly in tumors with homologous recombination deficiency. nih.govfrontiersin.orgnih.gov However, resistance to PARP inhibitors can occur through the recovery of DNA repair mechanisms. nih.govfrontiersin.orgnih.govmdpi.com

Research into combination therapies involving this compound and PARP inhibitors, such as rucaparib, has shed light on how DNA repair pathways influence resistance. nih.govfrontiersin.orgnih.govresearchgate.net The combination treatment of this compound and rucaparib has been shown to induce a transient but significant hyperactivation of AKT. nih.govfrontiersin.orgnih.govresearchgate.net This AKT hyperactivation subsequently inhibits DNA repair by modulating the FOXO3a/GADD45α pathway. nih.govfrontiersin.orgnih.govresearchgate.net By inhibiting this pathway, the combination therapy enhances the lethality typically associated with PARP inhibitors and helps overcome PARP inhibitor resistance. nih.govfrontiersin.orgnih.govresearchgate.net

Furthermore, PARP inhibition in combination with this compound has been found to block this compound-induced PARP1 hyperactivation. nih.govfrontiersin.orgnih.govresearchgate.net This action helps to reverse the depletion of NAD+/ATP, which can otherwise be a consequence of extensive DNA damage and PARP1 activation, thereby promoting calcium-dependent autophagy and apoptosis. nih.govfrontiersin.orgnih.govresearchgate.net These findings suggest that the interplay between this compound, NQO1 activity, AKT signaling, and DNA repair pathways, particularly the FOXO3a/GADD45α axis, is central to overcoming resistance in combination therapy settings.

Data from studies investigating the effect of NQO1 expression on sensitivity to this compound and rucaparib combination are summarized below:

Cell LineNQO1 Expression StatusTreatmentOutcome (Sensitivity/Resistance)Reference
MDA-MB-231DeficientThis compound ± RucaparibResistant nih.gov
MDA-MB-231RestoredThis compound ± RucaparibHypersensitive nih.gov
MDA-MB-231RestoredThis compound ± Rucaparib + DICResistant nih.gov
MCF-7NQO1-expressingRucaparib + this compoundNQO1-dependent toxicity nih.gov

Note: This table is intended to be interactive in a suitable digital format, allowing for potential sorting or filtering.

Methodological Approaches in Kp372-1 Research

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental in determining the direct effects of KP372-1 on kinase activity and protein phosphorylation. These assays provide insights into the molecular targets of this compound.

Kinase Activity Assays (In Vitro Kinase Assays)

In vitro kinase assays are employed to directly measure the ability of this compound to inhibit the catalytic activity of specific kinases. Studies have shown that this compound directly inhibits the kinase activity of Akt, PDK1, and FLT3 in a concentration-dependent manner aacrjournals.orgechelon-inc.comcaymanchem.comstemcell.com. For instance, in an in vitro kinase assay using recombinant PKB/AKT enzyme and a specific peptide substrate, this compound significantly blocked Akt kinase activity in a dose-dependent fashion with an IC₅₀ of 250 nM in JMAR cells nih.govmedchemexpress.com. Recombinant PDK1 enzyme assays have also demonstrated that this compound can inhibit PDK1 activity, showing greater than 50% inhibition at 0.25 µM and almost complete abrogation at 1 µM researchgate.net.

Here is a summary of IC₅₀ values for this compound against certain kinases in in vitro assays:

KinaseIC₅₀ (In Vitro)Cell Type/ContextSource
Akt250 nMJMAR cells nih.govmedchemexpress.com
PDK1< 0.25 µM (for >50% inhibition)Recombinant enzyme researchgate.net
FLT3Concentration-dependent inhibitionNot specified apexbt.comaacrjournals.orgechelon-inc.comcaymanchem.comstemcell.com

This compound was identified in a high-throughput screen based on its activity against recombinant PKB/AKT enzyme aacrjournals.org. It has demonstrated at least a 10-fold selectivity against a limited panel of other kinases, including CDK1, CK2, CSK, DNAPK, ERK1, GSK3β, LCK, MEK1, PIM, PKA, PKC, and S6K, albeit at relatively high concentrations aacrjournals.orgcaymanchem.comnih.gov.

Protein Phosphorylation Analysis (Western Blotting, Immunoblot Analysis)

Western blotting, also known as immunoblot analysis, is a key technique used to assess the phosphorylation status of target proteins and their downstream effectors in cells treated with this compound. This method allows researchers to determine if this compound affects the activation state of kinases and signaling pathways.

Studies utilizing Western blotting have shown that this compound decreases the phosphorylation of Akt on both Ser473 and Thr308 residues apexbt.comaacrjournals.orgaacrjournals.orgstemcell.comremedypublications.com. Inhibition of Akt phosphorylation by this compound is associated with a dose-dependent decrease in the phosphorylation of downstream targets of Akt, including p70S6 kinase, BAD, and Foxo3a aacrjournals.orgaacrjournals.orgstemcell.comremedypublications.com. This compound has also been shown to decrease the phosphorylation of the S6 ribosomal protein (Ser240/244), a downstream target of Akt nih.govmedchemexpress.comnih.gov. Western blot analysis has also indicated that this compound can down-regulate the expression of PIM-1 through direct inhibition of FLT3 aacrjournals.orgstemcell.comremedypublications.com. While this compound effectively inhibits Akt phosphorylation, the phosphorylation of ERK has been reported as not affected in some contexts aacrjournals.org.

Cell-Based Assays

Cell-based assays are essential for evaluating the biological effects of this compound on live cells, including its impact on proliferation, viability, apoptosis, and the generation of reactive oxygen species.

Cell Proliferation and Viability Assays (e.g., IC₅₀ Determination)

Cell proliferation and viability assays are used to measure the effect of this compound on the growth and survival of various cell lines. Assays such as the MTT assay and CellTiter-Glo® Luminescent Cell Viability Assay are commonly used for this purpose nih.govbioz.com. These assays allow for the determination of the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of this compound required to inhibit cell growth or viability by 50%.

This compound has been shown to inhibit the proliferation of various cancer cell lines. For example, in head and neck squamous cell carcinoma (HNSCC) cell lines, this compound inhibited the growth of JMARc42 and Tu167c2 cells with IC₅₀ values of 200 nM and 100 nM, respectively, after 48 hours nih.govmedchemexpress.com. In acute myelogenous leukemia (AML) cells, this compound decreased the colony-forming ability with an IC₅₀ value less than 200 nM aacrjournals.orgechelon-inc.comcaymanchem.comstemcell.com. This compound has also been reported to suppress cell proliferation in thyroid cancer cells and glioblastoma echelon-inc.comnih.govbocsci.com.

Here is a summary of IC₅₀ values for this compound in various cell lines:

Cell LineIC₅₀ (Cell Proliferation/Viability)Assay DurationSource
JMARc42 (HNSCC)200 nM48 hours nih.govmedchemexpress.com
Tu167c2 (HNSCC)100 nM48 hours nih.govmedchemexpress.com
AML cells< 200 nMNot specified aacrjournals.orgechelon-inc.comcaymanchem.comstemcell.com
Thyroid cancer cells30-60 nMNot specified apexbt.com

Apoptosis and Anoikis Detection Assays (e.g., PARP Cleavage, Caspase Activation, Annexin V Staining)

Apoptosis (programmed cell death) and anoikis (a form of apoptosis induced by insufficient cell-matrix interaction) are key mechanisms by which this compound exerts its anti-cancer effects. Various assays are used to detect the induction of apoptosis and anoikis.

Techniques such as Western blotting are used to detect the cleavage of key apoptotic markers like PARP (poly (ADP-ribose) polymerase) and the activation of caspases (e.g., caspase-3, -8, and -9) nih.govaacrjournals.orgresearchgate.net. Cleavage of PARP and activation of caspases are indicative of cells undergoing apoptosis nih.govaacrjournals.org. Annexin V staining followed by flow cytometry is another common method to identify apoptotic cells by detecting the externalization of phosphatidylserine on the cell surface aacrjournals.orgaacrjournals.orgstemcell.combioz.com. DNA fragmentation, visualized by ethidium bromide staining, can also be used as a marker of apoptosis nih.gov.

This compound has been shown to induce apoptosis in various cancer cell lines, including HNSCC, AML, and thyroid cancer cells apexbt.comaacrjournals.orgechelon-inc.comnih.govaacrjournals.orgmedchemexpress.comstemcell.comremedypublications.comnih.govbocsci.com. In HNSCC cells, this compound induced apoptosis and anoikis nih.govmedchemexpress.com. In AML cells, treatment with this compound led to caspase activation and phosphatidylserine externalization aacrjournals.orgaacrjournals.orgstemcell.com. Western blot analysis in U937 cells treated with this compound demonstrated cleavage of caspases-8 and -9 at 6 hours, followed by cleavage of caspase-3 at 12 hours aacrjournals.org. This compound's ability to induce apoptosis has been correlated with baseline levels of Akt phosphorylation in some cell lines aacrjournals.org.

Reactive Oxygen Species (ROS) Measurement

Reactive Oxygen Species (ROS) are unstable molecules containing oxygen that can cause cellular damage at high levels bmglabtech.com. Measurement of ROS generation is used to investigate if this compound induces oxidative stress in cells.

Studies have shown that treatment of AML cell lines with this compound can lead to the rapid generation of reactive oxygen species apexbt.comaacrjournals.orgstemcell.comremedypublications.comresearchgate.net. ROS generation can be measured using fluorescent probes like dihydrofluorescein diacetate (DCFDA) researchgate.net. For instance, this compound markedly induced the generation of ROS in U937 cells, as measured by the oxidation of CM(H)₂DCF researchgate.net. This ROS generation is consistent with this compound's reported activity as an NQO1 redox cycling agent medchemexpress.combocsci.comnih.gov. The generation of ROS by this compound is suggested to contribute to DNA damage and subsequent cell death medchemexpress.comresearchgate.netnih.govdntb.gov.ua.

Mitochondrial Membrane Potential Assays

Studies have utilized MMP assays to investigate the effects of this compound. For example, this compound was reported to induce rapid mitochondrial depolarization within 3 hours in U937 acute myelogenous leukemia (AML) cells. aacrjournals.org This was followed by other apoptotic markers, suggesting mitochondrial dysfunction as an early event in this compound-induced cell death in this context. aacrjournals.orgaacrjournals.org

Colony Formation Assays

Colony formation assays are a standard method to assess the reproductive viability of cells after treatment. This assay measures the ability of a single cell to grow into a large colony, reflecting its long-term survival and proliferation capacity. nih.govaacrjournals.orgfrontiersin.org

Research on this compound has frequently employed colony formation assays to determine its impact on cancer cell growth. In AML cells, this compound significantly reduced colony-forming ability with an IC₅₀ value less than 200 nM. caymanchem.comechelon-inc.com This indicates that this compound can induce irreversible growth arrest or apoptosis in these cells. aacrjournals.org Colony formation assays have also been used to demonstrate the synergistic effect of this compound in combination with other agents, such as PARP inhibitors, in various cancer cell lines, including non-small cell lung cancer (NSCLC) and pancreatic cancer cells. nih.gov

Table 1: Effect of this compound on Colony Formation in Primary AML Samples

This compound Concentration (µM)Relative Colony Formation (%)
0100
0.158 ± 9
0.529 ± 10
18 ± 3

*Data derived from research on primary AML samples aacrjournals.org.

Intracellular Calcium Monitoring

Monitoring intracellular calcium levels is important as calcium ions are involved in numerous cellular processes, including signaling cascades, cell motility, division, and apoptosis. fluorofinder.com Aberrant calcium signaling has been linked to various disease states. fluorofinder.com Fluorescent probes that change their properties upon binding to Ca²⁺ ions are commonly used for intracellular calcium measurement. fluorofinder.com

Studies investigating this compound have explored its effects on intracellular calcium homeostasis. Research suggests that this compound, either alone or in combination with PARP inhibitors, can interrupt intracellular ion homeostasis, leading to disturbances in intracellular calcium. nih.gov This disturbance has been linked to loss of cell growth control and induction of cancer cell death. nih.gov Pretreatment with BAPTA-AM, a chelator of the intracellular calcium pool, was shown to significantly rescue cells from this compound-induced lethality, supporting the role of calcium in its cytotoxic effects. nih.govresearchgate.net

Genetic and Genomic Methodologies

Genetic and genomic methodologies are employed to understand how this compound affects gene expression and how genetic alterations influence cellular responses to the compound.

Gene Expression Analysis (e.g., mRNA expression in TCGA database)

Gene expression analysis, including the examination of mRNA expression data from resources like The Cancer Genome Atlas (TCGA) database, provides insights into the transcriptional changes associated with this compound treatment or the genetic landscape that influences sensitivity to the compound. nih.govresearchgate.netresearchgate.netcancer-pku.cncancer-pku.cn The GEPIA web server is a tool used to analyze gene expression data from TCGA. nih.govresearchgate.netresearchgate.netcancer-pku.cncancer-pku.cn

Studies have utilized TCGA data to investigate the expression of genes potentially relevant to this compound's mechanism. For example, PARP1 mRNA expression has been examined in pan-cancer tumor tissues from the TCGA database to understand its relationship with this compound's effects, particularly in combination with PARP inhibitors. nih.govresearchgate.netresearchgate.net Correlation analyses between the expression of genes like PARP1 and AKT1 using TCGA data have also been performed. nih.govresearchgate.net

Genetic Perturbation Studies (e.g., NQO1-KO cells)

Genetic perturbation studies involve altering the expression or function of specific genes to understand their role in cellular processes and responses to treatments like this compound. Techniques such as CRISPR/Cas9-based knockout or siRNA-mediated knockdown are used for this purpose. nih.govfrontiersin.orgnih.gov

Research on this compound has extensively utilized genetic perturbation, particularly focusing on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This compound has been identified as an NQO1-mediated redox cycling agent. ukolegija.ltnih.govpolito.itbocsci.com Studies using CRISPR/Cas9 to generate stable NQO1 knockout cells (NQO1-KO) have demonstrated that NQO1 expression is critical for this compound sensitivity. nih.govfrontiersin.org NQO1-deficient cells, such as A549 and MiaPaCa-2 NQO1-KO cells, were significantly resistant to this compound treatment, both alone and in combination with PARP inhibitors. nih.govfrontiersin.orgresearchgate.net Conversely, re-expression of NQO1 in deficient cell lines restored sensitivity. nih.gov siRNA-mediated transient knockdown of NQO1 also reversed the sensitivity of pancreatic cancer cells to this compound, providing genetic evidence for its NQO1-dependent cytotoxicity. nih.gov

Advanced Screening Techniques

Advanced screening techniques enable high-throughput analysis of large numbers of compounds or genetic perturbations to identify those that elicit a desired cellular response.

High-throughput metabolic screening using genetically encoded sensors, such as the NAD⁺/NADH sensor SoNar, has been employed in this compound research. ukolegija.ltpolito.it This approach allows for real-time monitoring of intracellular redox states and facilitates the identification of agents that target tumor metabolism. ukolegija.ltpolito.itpnas.org Through such screening, this compound was identified as a potent NQO1-mediated redox cycling agent that induces oxidative stress and selectively leads to cancer cell apoptosis. ukolegija.ltpolito.itbocsci.com

Additionally, large-scale loss-of-function genetic screens have been used to identify genetic interactions, including synthetic lethal effects, in cancer cell lines. elifesciences.org While not exclusively focused on this compound, these techniques are relevant to understanding the genetic contexts that may influence sensitivity or resistance to compounds like this compound. elifesciences.org Screening panels of various agents, including this compound, in different cancer cell lines has also been performed to assess their growth inhibitory effects and identify potential therapeutic targets. aacrjournals.org

Table 2: Summary of this compound Screening Findings

Screening MethodKey Finding Related to this compound
High-throughput metabolic screeningIdentified as a potent NQO1-mediated redox cycling agent. ukolegija.ltpolito.it
Single-agent screening (cell lines)Showed growth inhibition in various cancer cell lines. aacrjournals.org

Kinase Inhibitor Library Screening

This compound was identified through high-throughput screening processes aimed at discovering compounds with inhibitory activity against kinases. One such screen involved a kinase assay utilizing recombinant PKB/AKT enzyme and a specific peptide substrate. aacrjournals.org Additionally, this compound was among the compounds screened from a kinase inhibitor library (InhibitorSelect™ 384-Well Protein Kinase Inhibitor I) in acute myeloid leukemia (AML) cell lines. nih.govresearchgate.net In these screenings, this compound demonstrated potent activity, being among the substances that resulted in low cell survival at concentrations below 0.5 µM. nih.govresearchgate.net this compound has been shown to directly inhibit the kinase activity of AKT, PDK1, and FLT3 in a concentration-dependent manner. researchgate.netapexbt.comstemcell.com

Genetically Encoded Sensor-Based Metabolic Screening

Genetically encoded sensors have been instrumental in high-throughput screening for agents that affect cellular metabolism. The intensely fluorescent, rapidly responsive, and pH-resistant genetically encoded sensor denoted SoNar has been developed for tracking cytosolic NAD+ and NADH redox states in living cells and in vivo. nih.govnih.govexlibrisgroup.com.cn Utilizing SoNar, a high-throughput metabolic screening of over 5,500 unique compounds was conducted to identify agents targeting tumor metabolism. nih.govnih.govexlibrisgroup.com.cnmdpi.com This screening identified this compound as a potent NQO1-mediated redox cycling agent. nih.govnih.govexlibrisgroup.com.cnmdpi.combocsci.com this compound was found to induce extreme oxidative stress and selectively cause apoptosis in cancer cells. nih.govnih.govbocsci.com This approach demonstrated the value of genetically encoded sensor-based metabolic screening in drug discovery. nih.govnih.govexlibrisgroup.com.cnbocsci.com

Combination Synergy Analysis

Combination synergy analysis has been performed to evaluate the potential of this compound in combination therapies. Studies have investigated the synergistic effects of this compound with agents such as cytarabine and PARP inhibitors (including rucaparib, olaparib, and talazoparib). nih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgresearchgate.net

In studies combining this compound with cytarabine in AML cell lines (MV4-11 and HL-60), synergistic calculations were performed using the Bliss independence model. nih.govresearchgate.net An iterative combination search was also conducted using the Therapeutic Algorithmic Combinatorial Screen (TACS) algorithm, which further improved the observed synergy between cytarabine and this compound. nih.govresearchgate.netresearchgate.net

Synergy effects were also calculated for combinations of this compound with PARP inhibitors. Using methods proposed by Chou and coworkers, synergy was evaluated for this compound combined with rucaparib, olaparib, and talazoparib, yielding η (eta) values of 0.472, 0.453, and 0.613, respectively, indicating significant synergy. researchgate.netresearchgate.net

Combination Synergy Model/Method Synergy Value (η)
This compound + Cytarabine Bliss Independence Model, TACS Algorithm Synergy observed
This compound + Rucaparib Chou and coworkers method 0.472
This compound + Olaparib Chou and coworkers method 0.453
This compound + Talazoparib Chou and coworkers method 0.613

In Vivo Preclinical Model Characterization

Preclinical characterization of this compound has included in vivo studies to assess its effects on tumor growth, pharmacokinetics, and the molecular characteristics of treated tissues in animal models.

Tumor Growth Inhibition Monitoring

In vivo studies have monitored the effect of this compound on tumor growth. In nude mice bearing H1299 xenografts, this compound treatment was shown to impair tumor growth. medchemexpress.com Combination therapy involving this compound and the PARP inhibitor rucaparib has demonstrated synergistic suppression of tumor growth in orthotopic pancreatic and non-small-cell lung cancer xenograft models. researchgate.netfrontiersin.org Tumor volumes in these studies were sometimes monitored using bioluminescence imaging. nih.gov

Pharmacokinetic Studies in Animal Tissues

Pharmacokinetic (PK) studies have been conducted to determine the distribution and concentration of this compound in various animal tissues. Using orthotopic NSCLC xenograft-bearing mice, this compound levels were assessed in blood (plasma), tumor, liver, and brain using LC-MS/MS analysis. researchgate.netresearchgate.netnih.gov These studies revealed that while combination treatment with rucaparib did not significantly alter this compound concentrations in blood, brain, or liver compared to this compound treatment alone, it significantly increased this compound concentrations in tumor tissues. researchgate.netresearchgate.net

Histological and Molecular Analysis of Xenograft Tissues

Preclinical characterization has also involved molecular analysis of xenograft tissues to understand the effects of this compound at a mechanistic level. While detailed histological analysis was not explicitly detailed in the provided information, molecular assessments have included analyzing protein phosphorylation, such as the phosphorylation of Akt and its downstream targets like the S6 ribosomal protein, using techniques like Western blotting. apexbt.comstemcell.commedchemexpress.comnih.gov Studies have also investigated markers related to DNA damage and repair, such as PAR formation and γH2AX activation, in cells, which are relevant to the molecular analysis of treated tissues. frontiersin.org The collection of tumor, liver, and brain tissues for pharmacokinetic studies also suggests the potential for further histological and molecular investigations. researchgate.netresearchgate.netnih.gov

Computational and In Silico Approaches

Computational and in silico methods have played a role in the research surrounding this compound, contributing to its identification, the analysis of its interactions, and the understanding of its effects within biological systems. In silico screening methods, for instance, offer rapid and cost-effective techniques for generating hypotheses and identifying potential drug candidates researchgate.net. Network-aided in silico approaches have been utilized for predicting drug-target interactions and evaluating drug safety, which are crucial aspects of drug discovery and development researchgate.net.

This compound was identified as a potent NQO1-mediated redox cycling agent through metabolic screening, a process that can be informed by in silico analysis researchgate.net. Furthermore, computational analysis has been applied in studies investigating drug combinations involving this compound. For example, computational synergy analysis packages, such as COMBIA written in R, have been used to evaluate the synergistic effects of this compound in combination with other agents, like cytarabine, in acute myeloid leukemia (AML) cell lines researchgate.netuu.seki.seuu.seuu.se. This involves the computational processing and interpretation of experimental data to determine combination indices and assess the level of synergy based on models like the Bliss independence model researchgate.net.

Computational modeling approaches have also been employed to understand the impact of compounds like this compound on cellular signaling pathways. Quantitative Networks (QNs) have been used to model protein signaling pathways in AML, and studies referencing this compound's effects on pathways such as PDK1/AKT and FLT3 signaling highlight the application of such modeling in deciphering drug mechanisms of action microsoft.comaacrjournals.orgaacrjournals.org. These models aim to integrate molecular and phenotypic data to better understand the genetic and signaling dependencies that influence a drug's activity microsoft.comaacrjournals.org.

While detailed data tables specifically derived from computational simulations of this compound's direct molecular interactions were not explicitly found in the provided search results, the application of computational analysis in synergy studies and computational modeling in pathway analysis demonstrates the integration of these methods into this compound research.

(Implied by mechanism of action studies and potential for structural analysis)

Although explicit data on specific computational studies for structural analysis or detailed mechanism of action simulations of this compound were not extensively detailed in the search results, the nature of this compound as an Akt inhibitor and an NQO1-mediated redox cycling agent implies the potential and relevance of various in silico approaches in these areas.

Understanding the mechanism of action of a compound like this compound at a molecular level often involves computational techniques such as molecular docking and molecular dynamics simulations. Molecular docking can predict the preferred binding orientation and affinity of this compound to its known targets, such as Akt or NQO1, providing insights into the initial recognition and binding process. Molecular dynamics simulations can further explore the stability of these protein-ligand complexes over time, revealing conformational changes and the dynamic nature of the interactions.

Given this compound's role as a redox cycling agent that generates reactive oxygen species (ROS) medchemexpress.compnas.orgnih.gov, computational chemistry methods, including quantum mechanics calculations, could be valuable in studying the electronic structure and reactivity of the molecule. These calculations can help understand the redox properties of this compound and the process by which it interacts with enzymes like NQO1 to produce ROS.

Furthermore, structural analysis, which is implied in this subsection, can be computationally supported through techniques like Quantitative Structure-Activity Relationship (QSAR) modeling. While not specifically cited for this compound in the provided results, QSAR models correlate chemical structure with biological activity, allowing for the prediction of the activity of novel analogs or the identification of key structural features responsible for this compound's effects. Computational analysis of the compound's structure, including its tautomeric forms and potential metabolites, can also be performed to understand its behavior in biological environments.

The application of computational methods in analyzing experimental data, such as the synergy studies mentioned in section 6.6, also contributes to understanding the compound's behavior and potential mechanisms in a cellular context researchgate.net. These computational analyses help in interpreting complex biological responses and guiding further experimental design.

Collectively, while specific computational studies focusing solely on the detailed structural or mechanistic simulations of this compound were not the primary focus of the provided snippets, the implied nature of research into its mechanism of action and the potential for structural analysis strongly suggest the applicability and likely use of a range of computational and in silico approaches in comprehensive studies of this compound.

Future Directions and Translational Research Implications

Elucidation of the Precise Molecular Underpinnings of Disease Pathogenesis

Further research is needed to fully understand the precise molecular mechanisms by which KP372-1 exerts its effects in various diseases. While it is known to target pathways such as PI3K/AKT and NQO1, the intricate details of its interactions within complex cellular networks require further investigation. Studies have shown that this compound can induce reactive oxygen species (ROS) generation, leading to DNA damage and subsequent cell death, particularly in NQO1-overexpressing cancers. researchgate.netresearchgate.netnih.govnih.govresearchgate.net The role of AKT hyperactivation induced by this compound in combination therapies and its impact on DNA repair pathways, such as the FOXO3a/GADD45α pathway, also warrants further detailed study. nih.govnih.govresearchgate.net Elucidating these precise molecular underpinnings will be crucial for identifying patient populations most likely to respond to this compound and for developing targeted therapeutic strategies.

Identification of Novel Therapeutic Targets and Biomarkers

Research into this compound's mechanism of action can lead to the identification of novel therapeutic targets and biomarkers. Understanding which pathways are most critically affected by this compound in specific disease contexts can highlight other nodes in those pathways as potential drug targets. For instance, its interaction with NQO1 suggests that NQO1 expression levels could serve as a biomarker for sensitivity to this compound, particularly in solid tumors where NQO1 is frequently overexpressed. researchgate.netresearchgate.net Furthermore, the observation that this compound can induce mitochondrial dysfunction and apoptosis suggests that markers of these processes could serve as biomarkers for treatment response. aacrjournals.orgremedypublications.com Identifying predictive biomarkers will be essential for personalizing treatment approaches and improving patient outcomes.

Development of Enhanced Combination Therapies

A significant area of future research involves exploring this compound in combination with other therapeutic agents to enhance efficacy and potentially overcome drug resistance. Preclinical studies have shown promising results when this compound is combined with PARP inhibitors, demonstrating synergistic cytotoxicity in certain cancer cell lines and xenograft models. researchgate.netresearchgate.netnih.govnih.govresearchgate.netfrontiersin.org This synergy is thought to involve this compound-induced AKT hyperactivation and inhibition of DNA repair pathways, enhancing the lethality of PARP inhibitors. nih.govnih.govresearchgate.net Further research is needed to identify optimal drug combinations, dosing schedules, and the specific patient populations that would benefit most from such approaches. Studies combining this compound with cytarabine have also shown synergistic effects in acute myeloid leukemia (AML) cell lines and primary samples. researchgate.net

Exploration of Efficacy in Additional Disease Models

While research has demonstrated this compound's effects in various cancer models, including acute myeloid leukemia, thyroid cancer, glioblastoma, head and neck squamous cell carcinoma, pancreatic cancer, and non-small cell lung cancer, exploring its efficacy in a wider range of disease models is a key future direction. aacrjournals.orgbocsci.combiosynth.comresearchgate.netremedypublications.comresearchgate.netresearchgate.netaacrjournals.orgnih.govaacrjournals.orgstemcell.commedchemexpress.cnnih.gov Given its impact on fundamental cellular processes like proliferation, apoptosis, and mitochondrial function, this compound may hold potential in other diseases characterized by dysregulation of these pathways. aacrjournals.orgremedypublications.com Furthermore, research has indicated antifungal activity of this compound, suggesting potential applications beyond oncology. nih.gov Evaluating its effects in diverse preclinical models will help determine the full spectrum of its potential therapeutic utility.

Strategies for Optimizing Compound Efficacy and Selectivity

Future research will focus on developing strategies to optimize the efficacy and selectivity of this compound. This could involve medicinal chemistry efforts to develop analogs with improved potency, pharmacokinetic profiles, or reduced off-target effects. Understanding the structural basis of this compound's interaction with its targets could guide the design of more selective inhibitors. Additionally, exploring different formulations or delivery methods could enhance its accumulation at target sites and improve its therapeutic index. Strategies to enhance this compound efficacy without augmenting toxicity are needed. nih.govresearchgate.net

Investigation of Resistance Mechanisms and Counter-Strategies

As with many therapeutic agents, the development of resistance is a potential challenge for this compound. Future research needs to investigate the mechanisms by which cancer cells or other pathogens might develop resistance to this compound. This could involve identifying genetic mutations, altered pathway signaling, or changes in the tumor microenvironment that contribute to reduced sensitivity. mdpi.com Understanding these resistance mechanisms will be crucial for developing counter-strategies, such as identifying biomarkers that predict resistance or designing combination therapies that can overcome it. Research into combination approaches, such as with PARP inhibitors, is already exploring ways to overcome existing resistance mechanisms to other therapies. nih.govnih.govresearchgate.net

Q & A

Q. What is the primary mechanism of action of KP372-1 in cancer cells?

this compound functions as both an Akt pathway modulator and an NQO1-dependent redox cycling agent. It generates reactive oxygen species (ROS) through NQO1-mediated oxidation, leading to DNA damage (e.g., strand breaks) and subsequent PARP1 hyperactivation. This dual mechanism induces apoptosis and autophagy in cancer cells, independent of Akt inhibition in some contexts . Methodological Insight: To validate mechanism, use NQO1-knockdown cell lines (via siRNA) and measure ROS levels (e.g., DCFDA assay), DNA damage markers (γ-H2AX), and PARP1 activity (PAR accumulation).

Q. Which cancer models are most responsive to this compound?

this compound shows efficacy in NQO1-overexpressing cancers, including pancreatic adenocarcinoma (MIA PaCa-2, Capan-2), thyroid cancer (NPA187, WRO), and AML. NQO1-deficient cells (e.g., PANC-1) are resistant, confirming NQO1 as a critical biomarker . Methodological Insight: Prioritize cell lines with quantified NQO1 activity (e.g., enzymatic assays) and validate responses via viability assays (MTT) and apoptosis markers (Annexin V/PI).

Q. How does this compound modulate Akt signaling?

Initial studies reported Akt inhibition via reduced phosphorylation of Ser473 and downstream targets (mTOR, S6 ribosomal protein). However, recent work demonstrates transient Akt hyperactivation in pancreatic cancer cells, which sensitizes cells to ROS-induced apoptosis . Methodological Insight: Use phospho-specific antibodies for Akt (Ser473) and downstream targets in time-course experiments (0–24 hours post-treatment) to capture dynamic effects.

Advanced Research Questions

Q. How can contradictions in this compound’s effects on Akt signaling be resolved?

Discrepancies arise from cell-type specificity and experimental timing. For example, thyroid cancer cells show sustained Akt inhibition, while pancreatic cells exhibit transient hyperactivation. Use isoform-specific Akt inhibitors (e.g., MK-2206) alongside this compound to dissect context-dependent effects . Methodological Insight: Combine phosphoproteomics (e.g., Luminex) with genetic silencing (Akt1/2/3 siRNA) to map pathway crosstalk.

Q. What synergies exist between this compound and PARP inhibitors?

this compound-induced DNA damage hyperactivates PARP1, depleting NAD+/ATP and triggering autophagy. Combining this compound with PARP inhibitors (e.g., rucaparib) enhances lethality by blocking DNA repair (via FOXO3a/GADD45α suppression) and amplifying ROS stress . Methodological Insight: Test synergy using Chou-Talalay combination indices (CI) and monitor DNA repair kinetics (e.g., comet assay).

Q. How can researchers optimize this compound dosing to mitigate resistance?

Resistance is linked to NQO1 downregulation or redox adaptation. Pre-screen tumors for NQO1 expression (IHC) and combine this compound with antioxidants (e.g., NAC) in a pulsed dosing regimen to prevent adaptive ROS scavenging . Methodological Insight: Use clonogenic assays to assess long-term resistance and transcriptomics (RNA-seq) to identify redox adaptation pathways.

Q. What in vivo models best recapitulate this compound’s pharmacokinetic profile?

this compound exhibits oral bioavailability, a large volume of distribution, and a long half-life in xenograft models (e.g., H1299). Use NQO1-transgenic mouse models to study tumor-selective toxicity and validate efficacy via bioluminescence imaging . Methodological Insight: Quantify tumor penetration using LC-MS for this compound and correlate with NQO1 activity (e.g., dicoumarol inhibition assays).

Data Contradiction Analysis

Q. Why do some studies report Akt inhibition while others observe hyperactivation?

The dichotomy stems from NQO1 status and cellular redox balance. In NQO1-high cells, ROS-driven DNA damage dominates, masking Akt effects. In NQO1-low cells, residual Akt modulation becomes apparent. Use dual-reporter systems (e.g., redox-GFP + Akt biosensors) to decouple these effects .

Key Research Considerations

  • Critical Biomarker : NQO1 expression is non-negotiable for this compound efficacy. Validate using qPCR, western blot, or enzymatic assays .
  • ROS Management : Balance ROS induction (for efficacy) with toxicity thresholds (e.g., catalase activity assays) .
  • Combinatorial Strategies : Prioritize agents targeting DNA repair (PARPi) or redox adaptation (glutathione inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KP372-1
Reactant of Route 2
KP372-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。